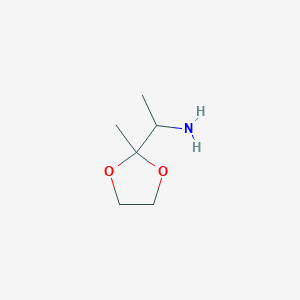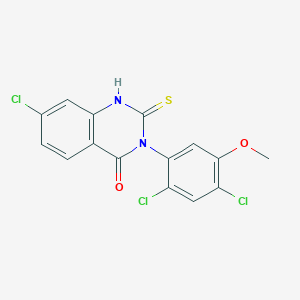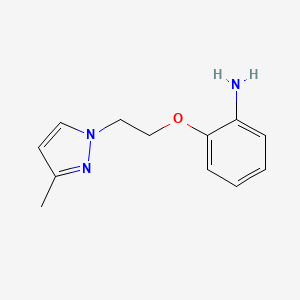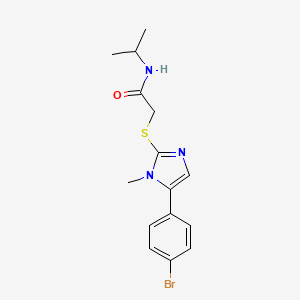![molecular formula C22H18ClN3O3 B2488017 2-chloro-3-[4-[3-(furan-2-yl)-1H-pyrazol-5-yl]piperidin-1-yl]naphthalene-1,4-dione CAS No. 1030603-63-4](/img/structure/B2488017.png)
2-chloro-3-[4-[3-(furan-2-yl)-1H-pyrazol-5-yl]piperidin-1-yl]naphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar naphthalene dione derivatives involves multistep chemical reactions, starting from basic naphthalene or furan compounds. The processes typically include alkylation, condensation, and cyclocondensation reactions, leading to the formation of the desired complex structures. For instance, naphthalen-2-yl acetate derivatives were synthesized through reactions involving 1H-imidazole or substituted piperazine, followed by condensation with hydrazine hydrate and acetylacetone, resulting in cyclic pyrazole products (Ghareb et al., 2017).
Molecular Structure Analysis
Molecular structure analysis of similar compounds often employs X-ray crystallography, providing detailed insights into their atomic arrangements and confirming the configurations of synthesized molecules. A study on related naphthalene dione derivatives determined their non-planar structures and highlighted hydrogen bonding patterns contributing to their molecular stability (Yıldırım et al., 2019).
Chemical Reactions and Properties
Naphthalene dione derivatives undergo various chemical reactions, including nucleophilic substitutions with amines leading to the formation of different functional groups and compounds. These reactions are influenced by the reactivity of the furan and naphthalene rings, as well as the substituents attached to them, demonstrating the compound's versatile chemical behavior (Koyanagi et al., 1998).
Physical Properties Analysis
The physical properties of naphthalene dione derivatives, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments and applications. These properties are typically assessed through spectroscopic methods and crystallography studies, providing insights into the compound's stability and interactions with other molecules (Zheng & Sun, 2009).
Chemical Properties Analysis
The chemical properties, including reactivity, acidity, and potential for forming derivatives, are key to understanding the applications and functionalities of naphthalene dione compounds. Studies focusing on their reactions with various reagents and under different conditions reveal the mechanisms and outcomes of such interactions, contributing to the development of new synthetic routes and compounds (Naito et al., 1986).
Scientific Research Applications
Anticonvulsant Activity
2-Chloro-3-[4-[3-(furan-2-yl)-1H-pyrazol-5-yl]piperidin-1-yl]naphthalene-1,4-dione is investigated for its potential in anticonvulsant activity. Studies include the synthesis and pharmacological evaluation of related naphthalene derivatives, showing significant delay in the onset of convulsions and prolongation of survival time, suggesting CNS depressant activity via modulation of benzodiazepine allosteric sites in GABA-A receptors (Ghareb et al., 2017).
Antifungal and Antibacterial Properties
Research has demonstrated that derivatives of this compound exhibit potent antifungal and antibacterial activities. Certain derivatives have shown better activity than clinically prevalent antifungal drugs against specific strains, suggesting their potential as lead compounds in developing new antifungal and antibacterial agents (Tandon et al., 2010).
Antioxidant Properties
Studies on derivatives of 2-chloro-3-[4-[3-(furan-2-yl)-1H-pyrazol-5-yl]piperidin-1-yl]naphthalene-1,4-dione reveal antioxidant properties. These compounds have the ability to protect DNA from damage induced by certain agents, indicating their potential use in treatments where oxidative stress plays a role (Gouda, 2012).
Chemosensors for Transition Metal Ions
The compound and its derivatives have applications as chemosensors for transition metal ions. They demonstrate selectivity towards certain ions like Cu2+, accompanied by a color change, which can be useful in various analytical and industrial applications (Gosavi-Mirkute et al., 2017).
Fluorescence Studies and Metal Ion Sensing
The compound has been studied for its interaction with different metal ions, showing high selectivity and sensitivity for certain ions like Zn2+. This indicates its potential use in fluorescent imaging and as a probe in living cells (Balakrishna et al., 2018).
Synthesis of Complex Heterocyclic Structures
The compound serves as a key intermediate in the synthesis of complex heterocyclic structures, which are important in medicinal chemistry for the development of new therapeutic agents with varied biological activities (Fu et al., 2016).
properties
IUPAC Name |
2-chloro-3-[4-[3-(furan-2-yl)-1H-pyrazol-5-yl]piperidin-1-yl]naphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O3/c23-19-20(22(28)15-5-2-1-4-14(15)21(19)27)26-9-7-13(8-10-26)16-12-17(25-24-16)18-6-3-11-29-18/h1-6,11-13H,7-10H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSIUCKFEDSFSIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC(=NN2)C3=CC=CO3)C4=C(C(=O)C5=CC=CC=C5C4=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-3-[4-[3-(furan-2-yl)-1H-pyrazol-5-yl]piperidin-1-yl]naphthalene-1,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-hydroxy-6,7-dimethyl-5-oxo-4-hydro-2H-1,3-thiazolidino[3,2-a]thiopheno [2,3-d]pyrimidine-3-carboxylate](/img/structure/B2487935.png)
![(E)-3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-2-[[3-(trifluoromethyl)phenyl]methylsulfonyl]prop-2-enenitrile](/img/structure/B2487938.png)
![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2487939.png)






![Ethyl 5,7-dichloropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B2487948.png)
![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine-1-carbonyl)-4-ethylpiperazine-2,3-dione](/img/structure/B2487949.png)

![(2,6-Difluorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2487953.png)
![N-(4-(2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2487954.png)